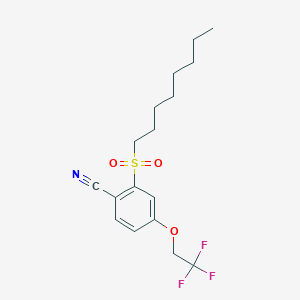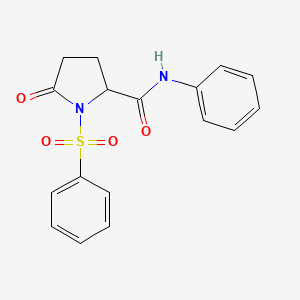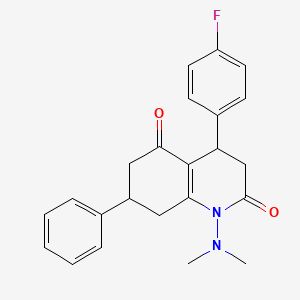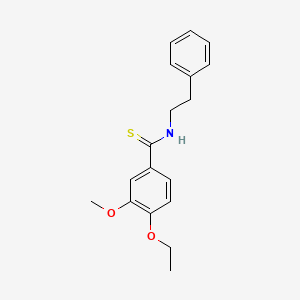![molecular formula C18H12N3O5+ B11074268 1-{2-Nitro-4-[(4-nitrophenyl)carbonyl]phenyl}pyridinium](/img/structure/B11074268.png)
1-{2-Nitro-4-[(4-nitrophenyl)carbonyl]phenyl}pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-NITRO-4-(4-NITROBENZOYL)PHENYL]PYRIDINIUM is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of nitro groups in the structure imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-[2-NITRO-4-(4-NITROBENZOYL)PHENYL]PYRIDINIUM typically involves the reaction of 2-nitro-4-(4-nitrobenzoyl)phenyl with pyridine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the formation of the pyridinium salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-NITRO-4-(4-NITROBENZOYL)PHENYL]PYRIDINIUM undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-[2-NITRO-4-(4-NITROBENZOYL)PHENYL]PYRIDINIUM has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-NITRO-4-(4-NITROBENZOYL)PHENYL]PYRIDINIUM involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to interact with biological molecules such as proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
1-[2-NITRO-4-(4-NITROBENZOYL)PHENYL]PYRIDINIUM can be compared with other similar compounds, such as:
4-Nitrobenzoyl chloride: Used in the synthesis of various nitro compounds.
2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
Nitrobenzene: A simple aromatic nitro compound with various industrial applications
These compounds share similar structural features, such as the presence of nitro groups, but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C18H12N3O5+ |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(4-nitrophenyl)-(3-nitro-4-pyridin-1-ium-1-ylphenyl)methanone |
InChI |
InChI=1S/C18H12N3O5/c22-18(13-4-7-15(8-5-13)20(23)24)14-6-9-16(17(12-14)21(25)26)19-10-2-1-3-11-19/h1-12H/q+1 |
InChI Key |
NEKQVAQDJBPPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one](/img/structure/B11074191.png)
![9-(4-fluorophenyl)-2-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11074199.png)





![(1-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11074219.png)
![N,N-dimethyl-6-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11074220.png)
![2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one](/img/structure/B11074221.png)
![3-methoxy-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11074226.png)
![1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone](/img/structure/B11074233.png)
![2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B11074234.png)
